Cas no 68978-03-0 (4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol)

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol structure
68978-03-0 structure
Productnaam:4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
CAS-nummer:68978-03-0
MF:C25H28O4
MW:392.48742
CID:1731886
PubChem ID:4484221

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol Chemische en fysische eigenschappen

Naam en identificatie

    • 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
    • 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
    • CHEMBL464581
    • LMPK12080013
    • CHEBI:5730
    • CS-0375784
    • 4-(8,8-Dimethyl-3,4-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl)-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
    • Q27106874
    • 4-((R)-8,8-Dimethyl-3,4-dihydro-2H,8H-benzo[1,2-b:4,3-b']dipyran-3-yl)-2-(3-methyl-but-2-enyl)-benzene-1,3-diol
    • BDBM50267181
    • 1,3-BENZENEDIOL, 4-((3R)-3,4-DIHYDRO-8,8-DIMETHYL-2H,8H-BENZO(1,2-B:3,4-B')DIPYRAN-3-YL)-2-(3-METHYL-2-BUTEN-1-YL)-
    • Hispaglabridin A
    • 4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
    • 4-((R)-8,8-Dimethyl-3,4-dihydro-2H,8H-benzo(1,2-b:4,3-b')dipyran-3-yl)-2-(3-methyl-but-2-enyl)-benzene-1,3-diol
    • HY-142099
    • DQ76ZS34U8
    • SCHEMBL24074935
    • 68978-03-0
    • UNII-DQ76ZS34U8
    • 4-((3R)-8,8-dimethyl-3,4-dihydro-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
    • DTXSID00988738
    • HZHXMXSXYQCAIG-UHFFFAOYSA-N
    • 1,3-Benzenediol, 4-[(3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-2-(3-methyl-2-butenyl)-
    • 4-(8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-]chromen-3-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol
    • CHEBI:175139
    • 4-(3,4-dihydro-8 ,8-dimethyl-2h,8h-benzo[1,2-b:3,4-b'] dipyran-3-yl)-2-(3-methyl-2-butenyl)-1,3-benzenediol
    • (R)-Hispaglabridin A
    • 1,3-Benzenediol, 4-(3,4-dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl)-2-(3-methyl-2-butenyl)-, (R)-
    • (R)-4-(8,8-Dimethyl-2,3,4,8-tetrahydropyrano[2,3-f]chromen-3-yl)-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
    • Hispaglabridin A; (R)-form
    • Inchi: InChI=1S/C25H28O4/c1-15(2)5-7-19-21(26)9-8-18(23(19)27)17-13-16-6-10-22-20(24(16)28-14-17)11-12-25(3,4)29-22/h5-6,8-12,17,26-27H,7,13-14H2,1-4H3
    • InChI-sleutel: HZHXMXSXYQCAIG-UHFFFAOYSA-N
    • LACHT: CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C

Berekende eigenschappen

  • Exacte massa: 392.19884
  • Monoisotopische massa: 392.19875937g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 635
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.9Ų
  • XLogP3: 5.8

Experimentele eigenschappen

  • Dichtheid: 1.176
  • Kookpunt: 572.4°C at 760 mmHg
  • Vlampunt: 300°C
  • Brekindex: 1.6
  • PSA: 58.92

4-[(3R)-8,8-dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol Gerelateerde literatuur

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